molecular formula C14H15N3O2 B3170556 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 944789-76-8

5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B3170556
CAS RN: 944789-76-8
M. Wt: 257.29 g/mol
InChI Key: ZFSKRFXREFTNAO-UHFFFAOYSA-N
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Description

The compound “5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a type of 1H-pyrazole-5-carboxamide compound . These compounds are known for their fungicidal and insecticidal properties . They are synthesized using a facile method and their structures are characterized by 1H NMR, mass spectrometry, and elemental analysis .


Synthesis Analysis

The synthesis of similar 1H-pyrazole-5-carboxamide compounds involves a chemoselective reaction . For instance, the synthesis of ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate involves the addition of bromine to a stirred mixture under reflux . The solvent is then removed under reduced pressure and the mixture is poured into a sodium bicarbonate solution .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-5-carboxamide compounds, including “this compound”, is characterized by 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazole-5-carboxamide compounds include chemoselective reactions . These reactions involve the use of various reagents and conditions, such as bromine, a stirred mixture, and reflux .

Mechanism of Action

The mechanism of action of 1H-pyrazole-5-carboxamide compounds is related to their fungicidal and insecticidal activities . These compounds show potent activities against Erysiphe graminis and Aphis fabae .

Future Directions

The future directions for research on 1H-pyrazole-5-carboxamide compounds, including “5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one”, could involve further design of pesticides . These compounds could be considered as a precursor structure for this purpose .

properties

IUPAC Name

5-(2-hydroxyethyl)-3-methyl-4-phenyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-11-12(16-15-9)14(19)17(7-8-18)13(11)10-5-3-2-4-6-10/h2-6,13,18H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKRFXREFTNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 2
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 3
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 4
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 5
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Reactant of Route 6
5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

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